Cas no 2227668-54-2 (2-(2S)-oxiran-2-ylquinoxaline)
2-(2S)-oxiran-2-ylquinoxaline Chemical and Physical Properties
Names and Identifiers
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- 2-(2S)-oxiran-2-ylquinoxaline
- EN300-1824132
- 2-[(2S)-oxiran-2-yl]quinoxaline
- 2227668-54-2
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- Inchi: 1S/C10H8N2O/c1-2-4-8-7(3-1)11-5-9(12-8)10-6-13-10/h1-5,10H,6H2/t10-/m1/s1
- InChI Key: DLBKOKUEWUMLTR-SNVBAGLBSA-N
- SMILES: O1C[C@@H]1C1C=NC2C=CC=CC=2N=1
Computed Properties
- Exact Mass: 172.063662883g/mol
- Monoisotopic Mass: 172.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 38.3Ų
2-(2S)-oxiran-2-ylquinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1824132-0.05g |
2-[(2S)-oxiran-2-yl]quinoxaline |
2227668-54-2 | 0.05g |
$1308.0 | 2023-09-19 | ||
| Enamine | EN300-1824132-0.1g |
2-[(2S)-oxiran-2-yl]quinoxaline |
2227668-54-2 | 0.1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1824132-0.25g |
2-[(2S)-oxiran-2-yl]quinoxaline |
2227668-54-2 | 0.25g |
$1432.0 | 2023-09-19 | ||
| Enamine | EN300-1824132-0.5g |
2-[(2S)-oxiran-2-yl]quinoxaline |
2227668-54-2 | 0.5g |
$1495.0 | 2023-09-19 | ||
| Enamine | EN300-1824132-1.0g |
2-[(2S)-oxiran-2-yl]quinoxaline |
2227668-54-2 | 1g |
$1557.0 | 2023-05-26 | ||
| Enamine | EN300-1824132-2.5g |
2-[(2S)-oxiran-2-yl]quinoxaline |
2227668-54-2 | 2.5g |
$3051.0 | 2023-09-19 | ||
| Enamine | EN300-1824132-5.0g |
2-[(2S)-oxiran-2-yl]quinoxaline |
2227668-54-2 | 5g |
$4517.0 | 2023-05-26 | ||
| Enamine | EN300-1824132-10.0g |
2-[(2S)-oxiran-2-yl]quinoxaline |
2227668-54-2 | 10g |
$6697.0 | 2023-05-26 | ||
| Enamine | EN300-1824132-1g |
2-[(2S)-oxiran-2-yl]quinoxaline |
2227668-54-2 | 1g |
$1557.0 | 2023-09-19 | ||
| Enamine | EN300-1824132-5g |
2-[(2S)-oxiran-2-yl]quinoxaline |
2227668-54-2 | 5g |
$4517.0 | 2023-09-19 |
2-(2S)-oxiran-2-ylquinoxaline Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2-(2S)-oxiran-2-ylquinoxaline
Comprehensive Overview of 2-(2S)-Oxiran-2-ylquinoxaline (CAS No. 2227668-54-2): Properties, Applications, and Research Insights
2-(2S)-Oxiran-2-ylquinoxaline (CAS No. 2227668-54-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This epoxide-functionalized quinoxaline derivative is characterized by its unique oxirane ring structure, which imparts reactivity and versatility in synthetic applications. The compound's chiral (2S) configuration further enhances its value in asymmetric synthesis and drug development.
Recent studies highlight the growing demand for quinoxaline-based scaffolds in medicinal chemistry, particularly for targeting kinase inhibitors and antiviral agents. Researchers are actively exploring 2-(2S)-Oxiran-2-ylquinoxaline as a precursor for bioconjugation and prodrug design, leveraging its epoxide moiety for selective binding with biological nucleophiles. This aligns with current trends in targeted drug delivery systems and covalent inhibitor development.
From a structural perspective, the quinoxaline core provides excellent π-conjugation properties, making this compound relevant in organic electronics research. Its potential applications in OLED materials and photovoltaic devices are being investigated, coinciding with the global push for sustainable energy solutions. The oxirane functional group offers additional modification sites for tuning electron transport characteristics.
Synthetic methodologies for CAS 2227668-54-2 typically involve asymmetric epoxidation of corresponding vinylquinoxalines or ring-closing strategies. Recent innovations in flow chemistry and catalytic processes have improved the efficiency of its production, addressing common questions about scale-up challenges for such specialized intermediates. These advancements are particularly relevant given the pharmaceutical industry's focus on continuous manufacturing.
Analytical characterization of 2-(2S)-Oxiran-2-ylquinoxaline typically employs HPLC chiral separation, NMR spectroscopy, and X-ray crystallography to confirm its stereochemical purity - a critical parameter for API development. Stability studies indicate optimal storage under inert atmosphere conditions, with particular attention to moisture sensitivity due to the oxirane ring's reactivity.
Emerging applications in biomarker development and molecular probes have expanded the compound's utility beyond traditional domains. Its fluorescence properties when incorporated into larger conjugated systems make it valuable for bioimaging applications, coinciding with growing interest in theranostic agents. Researchers are also investigating its potential in metal-organic frameworks (MOFs) for sensor technologies.
The commercial availability of CAS 2227668-54-2 through specialty chemical suppliers has facilitated broader research access, though synthesis optimization remains an active area of investigation. Current literature frequently addresses questions about enantioselective synthesis routes and green chemistry approaches to improve the atom economy of production processes.
From a regulatory perspective, proper handling of 2-(2S)-Oxiran-2-ylquinoxaline requires standard laboratory precautions for reactive intermediates. Material Safety Data Sheets (MSDS) provide detailed guidance on personal protective equipment (PPE) requirements and waste disposal procedures, reflecting the compound's classification as a laboratory chemical rather than a regulated substance.
Future research directions for this compound likely include exploration of its structure-activity relationships in medicinal chemistry applications and further development of its photophysical properties for optoelectronic devices. The intersection of these applications with cutting-edge fields like AI-assisted drug discovery and materials informatics presents exciting opportunities for innovation with this versatile quinoxaline derivative.
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